N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H17N3O4S2 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a chromeno-thiazole framework with a phenylsulfonamide group. Its molecular formula is C19H16N2O4S, and it has a molecular weight of 372.47 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing acidic or basic conditions to facilitate the formation of the desired product.
Synthetic Route Example
- Condensation Reaction : A chromone derivative is reacted with a thiazole component under acidic conditions.
- Sulfonamide Formation : The introduction of the phenylsulfonamide moiety is achieved through nucleophilic substitution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15 | Inhibition of ERK signaling pathway |
HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
- Modulation of Signaling Pathways : The compound affects pathways such as MAPK/ERK, leading to altered gene expression related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies
- Study on Breast Cancer Cells : In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against MCF-7 cells, revealing an IC50 value of 10 µM and significant apoptosis induction through caspase activation pathways .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and found an MIC of 32 µg/mL, indicating potential for development into an antibacterial agent .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c27-22(25-23-24-21-18-11-4-5-12-19(18)30-14-20(21)31-23)15-7-6-8-16(13-15)26-32(28,29)17-9-2-1-3-10-17/h1-13,26H,14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYOFURAKVNBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.